2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
This compound is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of benzene and thiazole . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and medicinal applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic compound consisting of the fusion of a benzene ring and a thiazole ring . The benzothiazole ring is substituted at the 2-position with an amino group, which is further substituted with a 4-fluoro-1,3-benzothiazol-2-yl group .Chemical Reactions Analysis
Benzothiazole derivatives have been found to undergo a variety of chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . These reactions are often used in the synthesis of new benzothiazole derivatives .Scientific Research Applications
Antitumor Activity
Research has demonstrated the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, showcasing potent in vitro cytotoxic properties against certain human breast cancer cell lines, such as MCF-7 (ER+) and MDA 468 (ER-), indicating a significant potential for antitumor applications. These compounds have been noted for their selectivity and potency, suggesting a promising avenue for pharmaceutical development, particularly focusing on compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole due to its broad spectrum of activity against a panel of cell lines and the lack of metabolite export in sensitive cells (Hutchinson et al., 2001). Further exploration into amino acid prodrugs of these benzothiazoles has highlighted their potential for overcoming limitations related to drug lipophilicity, offering a pathway to enhanced bioavailability and therapeutic efficacy (Bradshaw et al., 2002).
Antimicrobial Evaluation
Compounds derived from benzothiazole structures have been explored for their antimicrobial activities. For instance, novel fluorinated benzothiazolo imidazole compounds exhibited promising antimycobacterial activity, underscoring the potential of these compounds in addressing microbial resistance (Sathe et al., 2011). Another study focused on fluoro-substituted sulphonamide benzothiazole compounds comprising thiazole for anti-microbial screening, further emphasizing the chemical versatility and pharmacological potential of benzothiazole derivatives in combating various microbial pathogens (Jagtap et al., 2010).
Chemical Synthesis and Characterization
The field of chemical synthesis has also seen significant contributions, with studies detailing efficient synthetic routes and characterizations of benzothiazole derivatives. For instance, research into biphenyl benzothiazole-2-carboxamide derivatives highlighted not only their synthesis but also their in vivo diuretic activity, indicating a wide range of potential pharmacological applications beyond antimicrobial and antitumor activities (Yar et al., 2009). Additionally, the synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties with benzothiazole structures has been investigated for their biological activities, showcasing the adaptability of benzothiazole derivatives in creating novel therapeutic agents (Başoğlu et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is related to the treatment of tuberculosis . The compound is a derivative of benzothiazole, which has been found to have potent inhibitory effects against Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the biochemical pathways associated with the growth and replication of M. tuberculosis. By inhibiting these pathways, the compound prevents the bacteria from proliferating, thereby helping to control the infection .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth. This can lead to a reduction in the severity of tuberculosis symptoms and may contribute to the eradication of the bacteria from the body .
Future Directions
The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action . Additionally, structure-activity relationship studies could be conducted to better understand the relationship between the compound’s structure and its biological activity .
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS2/c1-8-5-6-9-12(7-8)23-16(13(9)15(19)22)21-17-20-14-10(18)3-2-4-11(14)24-17/h2-4,8H,5-7H2,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMGOFZWXPCDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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